Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-
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Overview
Description
Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . there are also metal-free synthetic routes that are being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazoles often involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of isoxazoles often require specific reagents and conditions to proceed efficiently. For example, cycloaddition reactions may require catalysts such as copper (I) chloride or ruthenium (II) complexes . Oxidation and reduction reactions may require specific oxidizing or reducing agents, as mentioned above.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxazoles can lead to the formation of oxazoles, while reduction can lead to the formation of dihydroisoxazoles .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: Isoxazoles can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. Isoxazoles are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3,4-diphenylisoxazole: Known for its anti-inflammatory and analgesic properties.
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications.
Uniqueness
Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- is unique due to its specific substitution pattern, which may impart distinct biological activities and chemical properties compared to other isoxazoles. The presence of the dibromophenoxy group may enhance its reactivity and potential as a therapeutic agent.
Properties
CAS No. |
827628-52-4 |
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Molecular Formula |
C16H13Br2NO2 |
Molecular Weight |
411.09 g/mol |
IUPAC Name |
5-[(2,4-dibromophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H13Br2NO2/c17-12-6-7-16(14(18)8-12)20-10-13-9-15(19-21-13)11-4-2-1-3-5-11/h1-8,13H,9-10H2 |
InChI Key |
WUGZIMYAWOZRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
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